Tetramisole-d5 hydrochloride
Overview
Description
Tetramisole-d5 hydrochloride is a deuterium-labeled analog of tetramisole hydrochloride. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography analyses. The molecular formula of this compound is C11H8D5ClN2S, and it has a molecular weight of 245.78 g/mol .
Mechanism of Action
Target of Action
Tetramisole-d5 hydrochloride is a biological response modifier with anthelmintic activity . It is primarily used to treat hookworm infections . The primary targets of this compound are the ganglions and nervous cells of the worms .
Mode of Action
This compound causes a depolarization of the ganglions and nervous cells of the worms . This interaction results in the paralysis of the worms within 1 to 3 hours after administration . At a low dose, this compound also has a stimulating effect on the immune system of mammals .
Biochemical Pathways
It is known that the compound’s anthelmintic activity results from a maintained depolarization of the muscle cells of the worms .
Pharmacokinetics
A study on the chiral pharmacokinetics of tetramisole stereoisomers showed that dexamisole, one of the isomers, had significantly longer apparent elimination half-lives (702 – 100 h) than levamisole (287 – 477 h) . This suggests that the pharmacokinetics of this compound may be influenced by the ratio of its isomers.
Result of Action
The primary result of this compound’s action is the paralysis and subsequent death or expulsion of the worms . This is due to the compound’s interaction with the ganglions and nervous cells of the worms, which leads to their depolarization .
Biochemical Analysis
Biochemical Properties
Tetramisole-d5 hydrochloride is known to interact with tissue non-specific alkaline phosphatase (TNAP) . TNAP is involved in the synthesis of GABA and adenosine, which are the main inhibitory neurotransmitters in the cortex . This compound, as a well-documented TNAP inhibitor, can influence these biochemical reactions .
Cellular Effects
In the context of cellular effects, this compound has been found to suppress neuronal activity . It reduces neuronal response amplitude in a dose-dependent manner and also decreases axonal conduction velocity . These effects are independent of its action on TNAP .
Molecular Mechanism
The molecular mechanism of this compound involves blocking voltage-dependent sodium channels . This blocking action is thought to be responsible for the observed reduction in neuronal response amplitude and decrease in axonal conduction velocity .
Temporal Effects in Laboratory Settings
It is known that the compound has a limited shelf life .
Dosage Effects in Animal Models
A slight overdosing should not be a problem, but twice the recommended dose can already cause adverse reactions, especially in pets and horses .
Metabolic Pathways
It is known that tetramisole, the non-deuterated form of the compound, acts as an agonist to nicotinic acetylcholine receptors .
Subcellular Localization
Given its known interactions with TNAP and voltage-dependent sodium channels, it is likely that the compound localizes to regions of the cell where these components are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetramisole-d5 hydrochloride involves the incorporation of deuterium atoms into the tetramisole molecule. This process typically starts with the synthesis of deuterated benzene, which is then used to form the deuterated phenyl ring in the tetramisole structure. The key steps include:
Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Deuterated Phenyl Ring: The deuterated benzene is then used in a series of reactions to form the deuterated phenyl ring, which is a crucial part of the tetramisole structure.
Cyclization and Hydrochloride Formation: The deuterated phenyl ring undergoes cyclization with other reactants to form the imidazothiazole ring system, followed by the addition of hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of benzene.
Automated Synthesis: Use of automated reactors for the cyclization and hydrochloride formation steps to ensure consistency and purity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels for analytical standards
Chemical Reactions Analysis
Types of Reactions: Tetramisole-d5 hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the imidazothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Parent amine forms.
Substitution Products: Various substituted imidazothiazole derivatives
Scientific Research Applications
Tetramisole-d5 hydrochloride is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard for the quantification of tetramisole in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of tetramisole in various biological systems.
Toxicology: For monitoring and controlling residues of tetramisole in food products, especially in veterinary medicine.
Biological Research: Investigating the biological pathways and mechanisms of action of tetramisole and its analogs
Comparison with Similar Compounds
Levamisole Hydrochloride: A closely related compound with similar anthelmintic properties but without deuterium labeling.
Tetramisole Hydrochloride: The non-deuterated parent compound used for similar applications.
Other Imidazothiazole Derivatives: Compounds like thiabendazole and albendazole, which also have anthelmintic properties.
Uniqueness: Tetramisole-d5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in pharmacokinetic and analytical chemistry research, where precise quantification is essential .
Properties
IUPAC Name |
6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/i1D,2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPBGZRMVRFKY-GWVWGMRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CN3CCSC3=N2)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746828 | |
Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-85-6 | |
Record name | 6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-85-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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